N-((5-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a 1,3,4-oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms, and a thioether linkage, which is a sulfur atom bonded to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, 1,3,4-oxadiazole, trifluoromethyl, and thioether functional groups. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and 1,3,4-oxadiazole groups could increase its solubility in polar solvents, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activity against several cancer cell lines. For instance, derivatives exhibited moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds were synthesized and showed moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Drug Discovery and Metabolism Studies
19F-nuclear magnetic resonance (NMR) spectroscopy has been used to study the metabolism and disposition of compounds within the 1,3,4-oxadiazole class. This research supports the selection of drug candidates by providing detailed insights into their metabolic fate, crucial for drug development processes (Monteagudo et al., 2007).
Material Science Applications
In the field of material science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability and solubility in certain solvents. These materials can be cast into thin films, suggesting applications in electronics or as materials with specific mechanical properties (Sava et al., 2003).
Anti-inflammatory and Cyclooxygenase-2 (COX-2) Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives showed significant activity by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of inflammation and pain (Puttaswamy et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research could focus on optimizing its structure for better efficacy, lower toxicity, and improved pharmacokinetic properties .
Properties
IUPAC Name |
N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c1-13-5-7-14(8-6-13)10-25-17(29)12-32-20-28-27-18(31-20)11-26-19(30)15-3-2-4-16(9-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZHQRRFXEOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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